Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide

RBP4 antagonist non-retinoid Stargardt disease

N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide (CAS 439095-65-5) is a synthetic, non-retinoid small molecule belonging to the aryl cyclopropanecarboxamide chemotype. The compound is primarily recognized as a ligand of Retinol-Binding Protein 4 (RBP4), where it functions by antagonizing the retinol-dependent RBP4–transthyretin (TTR) protein–protein interaction, an event causally linked to reduction of serum RBP4 and retinol levels.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 439095-65-5
Cat. No. B3137438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide
CAS439095-65-5
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3
InChIInChI=1S/C18H15NO/c20-18(16-10-11-16)19-17-12-8-15(9-13-17)7-6-14-4-2-1-3-5-14/h1-5,8-9,12-13,16H,10-11H2,(H,19,20)
InChIKeyKPUQHBBFRNSREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide (CAS 439095-65-5) – Core Identity & Procurement-Relevant Profile


N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide (CAS 439095-65-5) is a synthetic, non-retinoid small molecule belonging to the aryl cyclopropanecarboxamide chemotype. The compound is primarily recognized as a ligand of Retinol-Binding Protein 4 (RBP4), where it functions by antagonizing the retinol-dependent RBP4–transthyretin (TTR) protein–protein interaction, an event causally linked to reduction of serum RBP4 and retinol levels [1]. Its structural signature—a para-phenylethynyl aniline coupled to a cyclopropanecarboxamide—distinguishes it from both classical retinoid-based RBP4 disruptors and other cyclopropanecarboxamide congeners, making its procurement decision dependent on target-specific mechanistic and selectivity data rather than simple in-class equivalence [2].

Why N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide Cannot Be Replaced by Common In-Class Analogs


Superficial structural similarity among aryl cyclopropanecarboxamides masks profound differences in target engagement and off-target liability. The phenylethynyl extension in this compound creates a rigid, linear π-conjugated system that dictates the binding pose within the RBP4 retinol-binding pocket in a manner distinct from analogs bearing shorter, flexible, or heteroatom-interrupted linkers [1]. Critically, even close congeners with single-atom substitutions display altered RBP4–TTR disruption potency and divergent selectivity fingerprints across the sentrin-specific protease and caspase families, making direct functional interchange without quantitative, assay-concordant comparison scientifically unjustifiable [2]. The procurement choice must therefore be anchored to verified differential data rather than to nominal chemical class membership.

Head-to-Head & Cross-Study Quantitative Differentiation Evidence for N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide


Non-Retinoid RBP4 Antagonism – Mechanistic Differentiation from Fenretinide

N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide functions as a non-retinoid RBP4 antagonist that disrupts the RBP4–TTR interaction without activating retinoic acid receptor (RAR) or retinoid X receptor (RXR) pathways, in contrast to the clinically used retinoid fenretinide, which retains retinoid pharmacology and is associated with nyctalopia (night blindness) due to systemic retinol depletion via RBP4 binding [1]. In the SPA-based RBP4 binding assay, the compound demonstrated target engagement competitive with retinol, while fenretinide exhibits an IC50 of ~50–100 nM in retinoid displacement assays, though direct inter-assay comparisons are confounded by differing formats [2].

RBP4 antagonist non-retinoid Stargardt disease lipofuscin

Selectivity Profile Against Sentrin-Specific Proteases and Caspase-3

In a panel of in vitro enzyme inhibition assays conducted by the Sanford-Burnham Center for Chemical Genomics, N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide exhibited no meaningful inhibition of Sentrin-specific protease 8 (IC50 > 100,000 nM), Sentrin-specific protease 6 (IC50 > 100,000 nM), and only weak inhibition of Caspase-3 (IC50 = 43,600 nM) [1]. This selectivity fingerprint is not documented for the majority of publicly available cyclopropanecarboxamide analogs, which often show promiscuous protease inhibition due to reactive acrylamide or chloromethyl ketone warheads [2].

selectivity sentrin-specific protease caspase-3 off-target

Rigid Phenylethynyl Linker Confers Conformational Restriction Favorable for RBP4 Binding

The para-phenylethynyl group imposes a linear, conjugated geometry extending approximately 9.5 Å from the aniline nitrogen, pre-organizing the molecule for the deep, hydrophobic retinol-binding pocket of RBP4. Molecular modeling studies indicate that flexible alkyl-linked analogs incur a greater entropic penalty upon binding and fail to achieve the same depth of pocket penetration [1]. In contrast, the alkyne spacer in the target compound maintains a low torsional barrier (<2 kcal/mol) while restricting conformational freedom to a narrow linear ensemble, a feature correlated with improved binding thermodynamics in related RBP4 antagonist series [2].

conformational restriction phenylethynyl RBP4 binding pocket entropic penalty

Cyclopropanecarboxamide Moiety Enhances Metabolic Stability Relative to Labile Amide Analogs

The cyclopropanecarboxamide group introduces steric hindrance around the amide carbonyl, reducing susceptibility to hydrolytic cleavage by plasma esterases and amide hydrolases. In vitro microsomal stability studies on related N-phenyl cyclopropanecarboxamides demonstrate a half-life extension of 3- to 5-fold compared to the corresponding acetamide or benzamide analogs when incubated with human liver microsomes [1]. While direct microsomal data for the titled compound are not publicly available, the class-level metabolic stabilization conferred by the cyclopropyl group is well-established across multiple chemotypes [2].

metabolic stability cyclopropane amide bond CYP450

Research & Industrial Application Scenarios for N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide


RBP4-Targeted Phenotypic Screening for Retinal Degenerative Diseases

The compound's non-retinoid mechanism and established RBP4–TTR disruption make it an ideal tool compound for phenotypic screens aiming to identify modulators of lipofuscin accumulation in retinal pigment epithelial (RPE) cells. Unlike fenretinide, it can be used chronically without confounding retinoid-driven cytotoxicity, enabling cleaner interpretation of RBP4-dependent pathology in Stargardt disease and dry AMD models [1]. Procurement specifications should require ≥98% purity (HPLC) to avoid off-target effects from synthetic intermediates.

Selectivity Profiling for Protease-Focused Drug Discovery

With documented inactivity against sentrin-specific proteases and weak caspase-3 inhibition (IC50 43,600 nM), the compound serves as a valuable negative control in protease inhibitor discovery campaigns. Its selectivity fingerprint, absent from most commercial cyclopropanecarboxamide libraries, allows researchers to benchmark assay specificity and deconvolute polypharmacology in target-based screening cascades [2]. Procurement for this purpose benefits from batch-to-batch consistency data and a certificate of analysis confirming the key selectivity thresholds.

In Vivo Pharmacokinetic/Pharmacodynamic Studies of Non-Retinoid RBP4 Antagonists

The rigid phenylethynyl scaffold and cyclopropanecarboxamide group together confer pharmacokinetic properties—predicted metabolic stability and defined binding thermodynamics—that support once-daily oral dosing in rodent RBP4-lowering models. While direct in vivo data for this exact compound remain sparse, the class-level evidence of 3- to 5-fold microsomal half-life extension over flexible amide analogs justifies its selection for PK/PD pilot studies over less stable alternatives [3]. Researchers should request comprehensive analytical documentation (NMR, HRMS, HPLC purity) and, where feasible, pre-formulated aliquots to minimize freeze–thaw degradation.

Medicinal Chemistry Optimization Campaigns Targeting RBP4

As a structurally validated lead-like molecule, N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide provides a chemically tractable starting point for structure–activity relationship (SAR) expansion. The modular synthesis—amide coupling of 4-(phenylethynyl)aniline with cyclopropanecarbonyl chloride—enables rapid analog generation with varying aryl substituents, central linker geometries, and amide modifications. The availability of co-crystal structures of closely related antagonists (PDB: 3FMZ, 4O9S) further facilitates structure-based design [4]. Procurement for SAR campaigns should prioritize milligram-to-gram scalability and documented synthetic route reproducibility.

Quote Request

Request a Quote for N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.